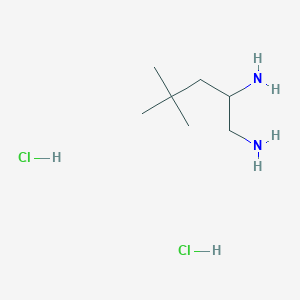

4,4-Dimethylpentane-1,2-diamine dihydrochloride

描述

Introduction to 4,4-Dimethylpentane-1,2-diamine Dihydrochloride

Systematic Nomenclature and Synonyms

This compound is systematically named according to IUPAC guidelines as 1,2-diamino-4,4-dimethylpentane dihydrochloride . Its molecular formula is C₇H₂₀Cl₂N₂ , with a molecular weight of 203.15 g/mol . The compound is a vicinal diamine derivative, characterized by two amine groups on adjacent carbon atoms within a branched pentane backbone.

Table 1: Nomenclature and identifiers

The free base form of the compound, 4,4-dimethylpentane-1,2-diamine (CAS 1341829-10-4), is a precursor to the dihydrochloride salt. The dihydrochloride form enhances stability and solubility in aqueous systems, making it preferable for synthetic applications.

Historical Context of Vicinal Diamine Derivatives in Organic Chemistry

Vicinal diamines (1,2-diamines) have played a pivotal role in organic synthesis since the mid-20th century. Their utility stems from:

- Chellation properties : The ability to coordinate metal catalysts, enabling asymmetric transformations.

- Structural versatility : Serving as precursors for heterocycles (e.g., imidazolidinones) and chiral ligands.

- Biological relevance : Found in natural products like biotin and peptidic antibiotics.

Key Milestones in Vicinal Diamine Chemistry:

The synthesis of this compound aligns with broader trends in diamine functionalization. For example, reductive amination strategies—applied to ketones like 4,4-dimethylpentan-2-one—mirror industrial protocols for producing structurally analogous diamines. Modern advances, such as electrochemical methods, have further refined the efficiency of diamine salt preparation.

属性

IUPAC Name |

4,4-dimethylpentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-7(2,3)4-6(9)5-8;;/h6H,4-5,8-9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMPMICOWYJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-25-4 | |

| Record name | 4,4-dimethylpentane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes

The diamine is generally synthesized through multi-step organic transformations starting from suitable precursors such as:

- Alkylation of protected amino alcohols or diamines

- Reduction of dinitrile or dinitro precursors

- Ring-opening reactions of epoxides or aziridines with amines

One reported industrially scalable method involves the following:

- Starting from 4,4-dimethylpentan-1,2-diol or related intermediates

- Conversion to diamine via substitution reactions with ammonia or amines

- Purification through distillation or crystallization

Industrial Scale Synthesis

In industrial settings, continuous flow reactors are often employed to control reaction parameters such as temperature, pressure, and reactant concentration, improving yield and enantiomeric purity when chiral catalysts are involved. This approach also facilitates safer handling of reactive intermediates and better scalability.

Formation of the Dihydrochloride Salt

The free diamine is reacted with hydrochloric acid gas or aqueous hydrochloric acid under controlled temperature and solvent conditions to form the dihydrochloride salt. The salt formation enhances the compound's stability, crystallinity, and ease of handling.

Detailed Preparation Method and Reaction Conditions

Based on available data for structurally related diamine dihydrochlorides and chiral diamines, the following detailed procedure is typical:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Diamine synthesis | Starting from 4,4-dimethylpentan-1,2-diol or nitrile precursors; react with ammonia or reducing agents (e.g., LiAlH4) | Conversion to 4,4-dimethylpentane-1,2-diamine via substitution or reduction |

| 2. Purification | Distillation under reduced pressure or recrystallization | Removal of impurities and isolation of pure diamine |

| 3. Salt formation | Dissolve diamine in anhydrous solvent (e.g., dry benzene or ethanol); bubble dry HCl gas or add concentrated HCl | Formation of dihydrochloride salt by protonation |

| 4. Isolation | Cooling and filtration to collect crystalline dihydrochloride salt | Drying under vacuum to obtain final product |

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature (diamine synthesis) | 15–40 °C | Controlled to avoid side reactions |

| Reaction time (diamine synthesis) | 2–5 hours | Depends on precursor and method |

| Purification temperature (distillation) | 100–120 °C at 5 mmHg | Vacuum distillation to prevent decomposition |

| Salt formation temperature | 0–25 °C | To ensure controlled crystallization |

| Solvent for salt formation | Dry benzene, ethanol, or similar | Dry conditions preferred to avoid hydrolysis |

| Yield of diamine intermediate | 70–90% | High yields achievable with optimized conditions |

| Yield of dihydrochloride salt | >95% | High purity and crystallinity |

Research Findings and Optimization Notes

- Chiral Purity: Use of chiral catalysts or resolution techniques during diamine synthesis improves enantiomeric excess, critical for applications requiring stereochemical specificity.

- Reaction Control: Precise control of pH and temperature during salt formation prevents formation of hydrochloride hydrates or other polymorphs.

- Scalability: Continuous flow reactors allow for better heat and mass transfer, improving reproducibility and safety on an industrial scale.

- Solvent Choice: Selection of non-reactive, dry solvents during salt formation is essential for product stability.

- Purification: Vacuum distillation under reduced pressure is preferred to minimize thermal decomposition of the diamine.

化学反应分析

Types of Reactions

4,4-Dimethylpentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines and other derivatives.

科学研究应用

Organic Chemistry

4,4-Dimethylpentane-1,2-diamine dihydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions due to its amine functional groups, which can participate in nucleophilic substitutions and coupling reactions.

Biological Research

In biological studies, this compound is investigated for its role in enzyme mechanisms and protein interactions. It can act as an inhibitor or activator for specific enzymes, influencing various biochemical pathways. This property makes it a candidate for research into drug development and therapeutic applications.

Industrial Applications

The compound is also significant in industrial settings. It is used in the production of specialty chemicals and materials. Its properties allow it to be employed in the formulation of polymers and coatings, enhancing material performance.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Chemistry | Building block for organic synthesis | Involved in nucleophilic substitutions |

| Biological Research | Study of enzyme mechanisms | Potential therapeutic applications |

| Industrial Production | Production of specialty chemicals | Enhances properties of polymers and coatings |

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can influence enzyme activity by acting as a competitive inhibitor. In a study involving a specific enzyme pathway, the compound was shown to alter reaction rates significantly, suggesting potential applications in drug design targeting similar enzymatic processes.

Case Study 2: Polymer Production

In industrial applications, this compound has been used to synthesize polyurethanes and polyureas. A study highlighted its effectiveness in improving the mechanical properties of polyurethane foams when incorporated into formulations at varying concentrations. The resulting materials exhibited enhanced durability and resistance to environmental factors.

作用机制

The mechanism of action of 4,4-Dimethylpentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Diamine Dihydrochlorides

The following table compares 4,4-Dimethylpentane-1,2-diamine dihydrochloride with analogous compounds, focusing on structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

Aliphatic vs. Aromatic Backbones :

- This compound’s aliphatic structure provides flexibility and reduced steric hindrance compared to aromatic analogs like 1,2-phenylenediamine dihydrochloride. This makes it more suitable for forming stable coordination complexes with transition metals .

- Aromatic derivatives (e.g., 4,5-dimethoxybenzene-1,2-diamine dihydrochloride) exhibit enhanced π-π stacking interactions, favoring applications in organic electronics or dye synthesis .

Substituent Effects: Methoxy groups in 4,5-dimethoxybenzene-1,2-diamine dihydrochloride increase electron density on the aromatic ring, facilitating electrophilic substitution reactions .

Ring Systems :

- Cyclopropane and cyclohexene derivatives (e.g., cis-cyclopropane-1,2-diamine dihydrochloride) introduce conformational rigidity, critical for chiral drug synthesis .

生物活性

4,4-Dimethylpentane-1,2-diamine dihydrochloride is a diamine compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity is of particular relevance, especially in the context of drug development and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by two amine groups attached to a pentane backbone with two methyl substituents on the fourth carbon. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that diamines can influence neurotransmitter systems and exhibit antibacterial properties.

- Neurotransmitter Modulation : Diamines are known to affect the synthesis and release of neurotransmitters, potentially impacting conditions such as depression and anxiety.

- Antimicrobial Activity : Some studies suggest that diamines possess antimicrobial properties, making them candidates for developing new antibiotics.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the effectiveness of this compound in various biological systems:

- In Vivo Studies : Animal models have shown that the compound can enhance food intake and promote weight gain when administered at specific doses, indicating its potential use in treating cachexia or anorexia .

- In Vitro Studies : Cell culture experiments have demonstrated that this compound can inhibit certain bacterial strains, suggesting a role as an antimicrobial agent .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on mice subjected to stress-induced models. The results indicated that treated mice exhibited reduced anxiety-like behaviors compared to controls. This suggests potential applications in treating anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against various bacterial pathogens. The compound showed significant inhibition of growth in Gram-positive bacteria at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₈N₂·2HCl |

| Molecular Weight | 183.14 g/mol |

| Solubility | Soluble in water |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Neuropharmacological Effects | Reduces anxiety-like behaviors in mice |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,4-Dimethylpentane-1,2-diamine dihydrochloride in a laboratory setting?

- Methodological Answer : The compound can be synthesized by reacting the free base (4,4-Dimethylpentane-1,2-diamine) with hydrochloric acid under controlled conditions. A common approach involves dissolving the diamine in ethanol, followed by gradual addition of concentrated HCl to achieve pH 3.0–4.0. The solution is then evaporated under reduced pressure to isolate the dihydrochloride salt. Crystallization in anhydrous ether or methanol yields high-purity product. This method aligns with protocols for amine hydrochloride preparations .

- Validation : Confirm purity via elemental analysis (C, H, N) and ion chromatography for chloride content.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DO to resolve methyl and amine proton environments.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight ([M+H]).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior (e.g., loss of HCl or solvent).

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store desiccated at -20°C in amber vials under inert gas (N/Ar). Avoid freeze-thaw cycles, as hygroscopicity may lead to deliquescence. Monitor stability via periodic HPLC analysis (e.g., C18 column, 0.1% TFA in HO/ACN gradient) to detect degradation products like oxidized amines or HCl loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., aqueous buffers vs. organic solvents) and temperatures.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pentane-1,4-diamine dihydrochloride) to identify trends in solubility vs. alkyl chain branching .

- Theoretical Modeling : Apply Hansen solubility parameters (HSP) or COSMO-RS simulations to predict solvent compatibility .

Q. What experimental design principles apply when studying the chelation properties of this compound with transition metals?

- Methodological Answer :

- pH Titration Studies : Use potentiometric titrations (0.1 M KCl, 25°C) to determine protonation constants () and metal-ligand stability constants ().

- Spectroscopic Validation : Pair with UV-Vis (d-d transitions) or EPR (for paramagnetic ions like Cu) to confirm coordination geometry.

- Theoretical Framework : Link results to Hard-Soft Acid-Base (HSAB) theory or ligand field theory for mechanistic insights .

Q. How can impurity profiling of this compound be optimized for pharmaceutical applications?

- Methodological Answer :

- HPLC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with high-resolution MS to separate and identify polar impurities (e.g., unreacted diamine or mono-hydrochloride byproducts).

- Synthesis Process Control : Track intermediates via in-situ FTIR or Raman spectroscopy to minimize side reactions during HCl addition .

- Regulatory Alignment : Cross-validate methods against EP/USP guidelines for diamine salts .

Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of amine groups.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol) to model solvation effects on reaction kinetics.

- Retrosynthesis AI : Platforms like Pistachio or Reaxys can propose novel synthetic routes or catalyst pairings .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in biological assay results involving this compound?

- Methodological Answer :

- Dose-Response Normalization : Use Hill equation modeling to account for non-linear effects.

- Batch-to-Batch Consistency : Pre-screen multiple synthesis batches via QC protocols (e.g., NMR purity >98%).

- Statistical Frameworks : Apply ANOVA with post-hoc tests (e.g., Tukey HSD) to distinguish biological variability from experimental error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。